n-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride
Overview
Description
The compound “n-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride” is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . Compounds with piperidine moiety show a wide variety of biologic activities . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Antisecretory Effects
- Antisecretory Effects in Gastric Acid Secretion: Specific histamine H2-receptor antagonists, sharing structural similarities with n-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride, have demonstrated significant inhibition of gastric acid secretion in rats and dogs. These compounds are more potent inhibitors than cimetidine, a commonly used gastric acid secretion inhibitor (Bickel, Herling, Rising, & Wirth, 1986).
Analytical Profiles in Biological Matrices
- Identification in Biological Samples: Analytical methods have been developed for identifying and quantifying compounds structurally related to this compound in biological samples like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Antimicrobial Activity
- Activity Against Pathogens of Tomato Plants: Derivatives of piperidine, a core component of this compound, have shown potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring influences this antibacterial activity (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).
Radiolytic Product Identification
- Radiolytic Products from N-nitrosodimethylamine and N-nitrosopyrrolidine: Research has identified the radiolytic products of compounds similar to this compound, revealing significant changes in UV spectral peaks and major radiolytic components post gamma irradiation (Ahn, Lee, Kim, Han, Jo, Kim, & Byun, 2004).
Pharmaceutical Building Block Diversification
- Pharmaceutical Building Block Cyanation: Secondary piperidines, a component of this compound, are utilized for cyanation adjacent to the nitrogen atom without requiring protection or substitution of the N-H bond. This process is key in synthesizing unnatural amino acids, crucial in drug development (Lennox, Goes, Webster, Koolman, Djurić, & Stahl, 2018).
Immunomodulatory Activity
- Antiarthritic and Suppressor Cell Inducing Activity: Spirogermanium, an analogue of this compound, exhibits potent antiarthritic and immunosuppressive activities. This indicates potential therapeutic applications in autoimmune diseases and tissue transplantation rejection prevention (Badger, Schwartz, Picker, Dorman, Bradley, Cheeseman, Dimartino, Hanna, & Mirabelli, 1990).
Antiarrhythmic, Hypotensive, and Alpha-Adrenolytic Activity
- Cardiovascular Effects of Piperazine Derivatives: Piperazine derivatives, structurally related to this compound, have shown significant antiarrhythmic, hypotensive, and alpha-adrenolytic activities, indicating potential for cardiovascular drug development (Malawska, Kulig, Gippert, Filipek, Sapa, & Maciąg, 2005).
Mechanism of Action
Target of Action
It is known that piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The presence of halogen, carboxyl, nitro, or methyl groups on ring B has been shown to increase the cytotoxicity of Piperidine derivatives .
Biochemical Pathways
It is known that the metabolism of piperidine derivatives generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation .
Pharmacokinetics
Phase ii metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
It is known that piperidine derivatives have a wide variety of biological activities .
Action Environment
It is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Future Directions
Properties
IUPAC Name |
N-(piperidin-2-ylmethyl)-N-propylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2.2ClH/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12;;/h12-13H,3-11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACULDMTKGCEMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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